molecular formula C18H15F2N3O3S2 B2661733 N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941925-53-7

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No. B2661733
CAS RN: 941925-53-7
M. Wt: 423.45
InChI Key: GCMYITNUPLYPEM-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, also known as DFB, is a thiazole carboxamide compound that has gained attention in scientific research for its potential use in the treatment of various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Sulfonamide derivatives, including those with structural similarities to N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide, have been studied for their potential as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds have shown promise in protocols related to the long-term diabetic complications, with certain derivatives displaying submicromolar inhibitory profiles. The selectivity and potent antioxidant potential of these compounds make them of interest in the management of diabetes-related complications (Alexiou & Demopoulos, 2010).

Synthesis of Drug-like Derivatives

Research into the synthesis of drug-like derivatives, including 1,2,4-thiadiazole libraries, demonstrates the versatility of thiazole compounds in drug design. These studies involve the use of cyclization reactions and nucleophilic substitution reactions, highlighting the potential for creating a variety of drug-like molecules with potential therapeutic applications (Park et al., 2009).

Carbonic Anhydrase Inhibitors

Several studies have explored the synthesis and biological evaluation of sulfonamide derivatives as carbonic anhydrase inhibitors. These compounds have shown inhibitory action towards various isozymes of carbonic anhydrase, including those associated with tumors, indicating their potential use in the treatment of certain cancers. The cytotoxic activity of these compounds against human colon, lung, and breast cancer cell lines further underscores their therapeutic potential (Morsy et al., 2009).

Antimicrobial and Antifungal Activities

Compounds derived from thiazole and sulfonamide structures have been investigated for their antimicrobial activities. Novel compounds exhibiting moderate to good activities against various bacterial and fungal strains have been identified, highlighting the antimicrobial potential of this class of compounds (Jadhav et al., 2017).

properties

IUPAC Name

2-(benzenesulfonamido)-N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S2/c1-11-16(17(24)21-10-13-14(19)8-5-9-15(13)20)27-18(22-11)23-28(25,26)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMYITNUPLYPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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